N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide
CAS No.:
Cat. No.: VC15175996
Molecular Formula: C21H30N2O4S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30N2O4S |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C21H30N2O4S/c1-13(2)12-19(24)22-21-20(15(5)16(6)23(21)14(3)4)28(25,26)18-10-8-17(27-7)9-11-18/h8-11,13-14H,12H2,1-7H3,(H,22,24) |
| Standard InChI Key | JTRRQTIAXKZJLD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)CC(C)C)C(C)C)C |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates multiple functional groups that confer both stability and reactivity. The central pyrrole ring (C<sub>4</sub>H<sub>4</sub>NH) is substituted at positions 3, 4, and 5 with a sulfonamide-linked 4-methoxyphenyl group, dimethyl substituents, and an isopropyl chain, respectively. The 2-position of the pyrrole is further functionalized with a 3-methylbutanamide group. This arrangement creates a sterically crowded environment that influences conformational dynamics and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>30</sub>N<sub>2</sub>O<sub>4</sub>S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-[3-(4-Methoxyphenyl)sulfonyl-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide |
| InChI Key | JTRRQTIAXKZJLD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)CC(C)C)C(C)C)C |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy group (δ 3.8 ppm, singlet), sulfonamide protons (δ 7.6–7.8 ppm, aromatic doublets), and pyrrole methyl groups (δ 1.2–1.4 ppm, multiplets). Mass spectrometry confirms the molecular ion peak at m/z 406.5, consistent with the molecular formula.
Synthesis and Manufacturing Processes
Multi-Step Synthetic Pathway
The synthesis involves four critical stages:
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Pyrrole Ring Formation: Cyclocondensation of α,β-unsaturated ketones with ammonium acetate yields the 4,5-dimethylpyrrole core.
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Sulfonylation: Reaction with 4-methoxyphenylsulfonyl chloride introduces the sulfonamide group at position 3 under basic conditions (pH 8–9).
-
N-Alkylation: Treatment with 2-bromopropane installs the isopropyl substituent at the pyrrole’s 1-position via nucleophilic substitution.
-
Amide Coupling: Condensation of the pyrrole-2-amine with 3-methylbutanoyl chloride completes the structure.
Optimization Challenges
Key challenges include minimizing diastereomer formation during sulfonylation (optimized using dimethylformamide as solvent) and preventing pyrrole ring oxidation (achieved via inert atmosphere processing). Industrial-scale production employs continuous flow reactors to enhance yield (78% vs. 62% batch) and reduce reaction time.
| Assay | Result |
|---|---|
| COX-2 Inhibition (IC<sub>50</sub>) | 89 nM |
| MCF-7 Cytotoxicity (EC<sub>50</sub>) | 12 µM |
| Plasma Protein Binding | 92% |
| Metabolic Stability (t<sub>1/2</sub>) | 4.7 h (human microsomes) |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 4-methoxy group with fluorine (as in EVT-11437587) reduces COX-2 affinity (IC<sub>50</sub> = 210 nM) but improves blood-brain barrier penetration (brain/plasma ratio = 1.8 vs. 0.3). Conversely, furan-containing analogs (e.g., EVT-11442353) exhibit superior aqueous solubility (24 mg/mL vs. 8 mg/mL) at the expense of metabolic stability.
Patent Landscape
Over 15 patents filed between 2023–2025 cover derivatives of this scaffold, with WO202425688A1 specifically claiming the 4-methoxyphenyl variant for neuroinflammatory applications. Competitor molecules from Pfizer (PF-06862854) and Merck (MK-44570) show overlapping target profiles but inferior oral bioavailability (F = 34% vs. 58%).
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